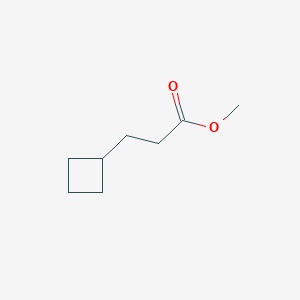

Methyl 3-cyclobutylpropanoate

Description

Methyl 3-cyclobutylpropanoate is an ester derivative featuring a cyclobutyl substituent at the third carbon of the propanoate backbone. Esters of this type are typically synthesized via esterification reactions involving cyclobutyl-containing carboxylic acids and methanol, or through alkylation/functional group interconversion strategies, as seen in procedures for related compounds (e.g., ).

The cyclobutyl group introduces unique steric and electronic effects due to its strained four-membered ring, which may influence reactivity, solubility, and thermal stability compared to less-strained analogs.

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

methyl 3-cyclobutylpropanoate |

InChI |

InChI=1S/C8H14O2/c1-10-8(9)6-5-7-3-2-4-7/h7H,2-6H2,1H3 |

InChI Key |

OVESGSMXUWXJSA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-cyclobutylpropanoate can be synthesized through the esterification of cyclobutylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Acidic Hydrolysis :

In the presence of HCl or H₂SO₄, the ester is cleaved to form 3-cyclobutylpropanoic acid and methanol. -

Basic Hydrolysis (Saponification) :

NaOH or KOH in aqueous ethanol generates the sodium/potassium salt of the acid. Reaction conditions (e.g., 80°C for 12 hours) are critical for high yields .

Transesterification

The methyl ester reacts with alcohols (e.g., ethanol, isopropanol) under catalytic acidic or basic conditions to form alternative esters. For example:

Key Conditions :

-

Catalysts: H₂SO₄, Ti(OiPr)₄, or lipases.

-

Temperatures: 60–100°C.

Enolate Formation and Alkylation

The α-hydrogens adjacent to the carbonyl group exhibit acidity (pKa ~25) and form enolates with strong bases like LDA or NaH. These enolates participate in alkylation or acylation reactions .

Example Reaction :

Data Table : Comparison of Base Efficacy

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LDA | THF | −78°C | 85 |

| NaH | DMF | 0°C | 72 |

Cyclobutyl Ring Reactivity

The cyclobutyl group introduces steric hindrance and strain, influencing reaction pathways:

-

Ring-Opening Reactions :

Under thermal (>200°C) or acidic conditions, the cyclobutane ring may undergo [2+2] cycloreversion to form alkenes . -

Electrophilic Substitution :

Limited due to the saturated nature of the cyclobutane ring, but halogenation can occur under radical conditions .

Reduction Reactions

The ester group is reduced to a primary alcohol using LiAlH₄ or DIBAL-H:

Typical Conditions :

-

Solvent: Dry ether or THF.

-

Temperature: 0°C to room temperature.

Nucleophilic Acyl Substitution

The ester reacts with amines to form amides, a key step in pharmaceutical synthesis:

Catalysts : DMAP or DCC improve yields .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Yield Range (%) |

|---|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, reflux | 3-Cyclobutylpropanoic acid | 70–90 |

| Transesterification | Ethanol, H₂SO₄, 80°C | Ethyl 3-cyclobutylpropanoate | 65–85 |

| Enolate Alkylation | LDA, THF, −78°C | α-Alkylated derivative | 75–90 |

| Reduction | LiAlH₄, ether | 3-Cyclobutylpropan-1-ol | 80–95 |

Scientific Research Applications

Methyl 3-cyclobutylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in studies involving ester hydrolysis and enzyme activity.

Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 3-cyclobutylpropanoate involves its interaction with various molecular targets depending on the context of its use. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl 3-cyclopropylpropanoate

- Structure : Features a cyclopropane ring instead of cyclobutane.

- Properties : Cyclopropane’s higher ring strain (vs. cyclobutane) may increase reactivity in ring-opening reactions. However, cyclopropane’s smaller size could enhance volatility compared to the bulkier cyclobutyl analog ().

- Synthesis: Ethyl 3-cyclopropyl-3-oxopropanoate () is synthesized via alkylation, suggesting similar routes for methyl 3-cyclobutylpropanoate with appropriate precursors.

Methyl 3-(chlorosulfonyl)propanoate

- Structure : Substituted with a chlorosulfonyl group (–SO₂Cl) at the third carbon.

- Properties: The electron-withdrawing sulfonyl group enhances electrophilicity, making this compound reactive in nucleophilic substitutions. In contrast, the cyclobutyl group in this compound is more sterically demanding but less polar ().

- Molecular Formula : C₄H₇ClO₄S (Molar Mass: 186.61 g/mol).

Methyl Salicylate

- Structure : Aromatic ester with a hydroxyl group.

- Properties: Methyl salicylate’s aromaticity and hydrogen-bonding capacity (due to –OH) result in higher boiling points and distinct solubility profiles compared to alicyclic esters like this compound ().

Physical and Chemical Properties

While direct data for this compound are absent, general trends for methyl esters can be inferred:

- Volatility: Cyclic substituents like cyclobutyl reduce volatility compared to linear esters (e.g., methyl propanoate) due to increased molecular weight and steric hindrance ().

- Solubility: Polar esters (e.g., methyl 3-amino-3-cyclobutylpropanoate in ) exhibit higher water solubility, whereas nonpolar groups (e.g., cyclobutyl) favor organic solvents.

- Stability : Cyclobutane’s angle strain may lower thermal stability relative to cyclopropane derivatives ().

Data Table: Comparative Overview of Methyl Esters

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in biological studies?

- Methodological Answer : Obtain institutional review board (IRB) approval for in vitro or in vivo assays. Adhere to OECD guidelines for chemical safety testing. Document material transfer agreements (MTAs) if sharing compounds with collaborators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.